2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride
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Overview
Description
2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is a chemical compound with the molecular formula C20H31ClN2O2 and a molecular weight of 366.9253. This compound is a derivative of piperidine and cyclohexane, and it is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride typically involves the reaction of piperidine with cyclohexyl 2,6-dimethylcarbanilate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it serves as a building block in organic synthesis and is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-Piperidinocyclohexyl 2,6-dimethylcarbanilate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparison with Similar Compounds
Piperidine
Cyclohexylamine
2,6-Dimethylcarbanilate derivatives
Other piperidine derivatives
Properties
CAS No. |
17095-91-9 |
---|---|
Molecular Formula |
C20H31ClN2O2 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
(2-piperidin-1-ium-1-ylcyclohexyl) N-(2,6-dimethylphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H30N2O2.ClH/c1-15-9-8-10-16(2)19(15)21-20(23)24-18-12-5-4-11-17(18)22-13-6-3-7-14-22;/h8-10,17-18H,3-7,11-14H2,1-2H3,(H,21,23);1H |
InChI Key |
UYILEDHADKPQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2CCCCC2[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
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